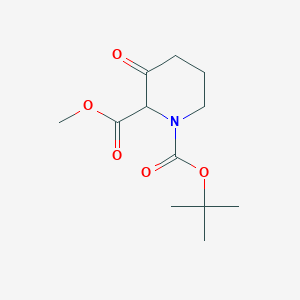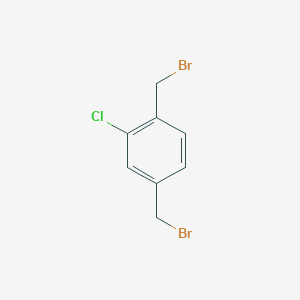
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H14INO2Si and a molecular weight of 335.21 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a trimethylsilanyl group attached to a pyridine ring, along with a carbaldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde typically involves the iodination of a pyridine derivative followed by the introduction of methoxy and trimethylsilanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carboxylic acid.
Reduction: Formation of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving pyridine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the trimethylsilanyl group can influence its reactivity and binding properties. The compound may act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodo-2-methoxy-pyridine-3-carbaldehyde
- 4-Iodo-6-trimethylsilanyl-pyridine-3-carbaldehyde
- 2-Methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde
Uniqueness
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which provide distinct reactivity and properties. The presence of the iodine atom allows for specific substitution reactions, while the methoxy and trimethylsilanyl groups influence its chemical behavior and stability .
Eigenschaften
IUPAC Name |
4-iodo-2-methoxy-6-trimethylsilylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO2Si/c1-14-10-7(6-13)8(11)5-9(12-10)15(2,3)4/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKIFRSZGVLWSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=N1)[Si](C)(C)C)I)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)






